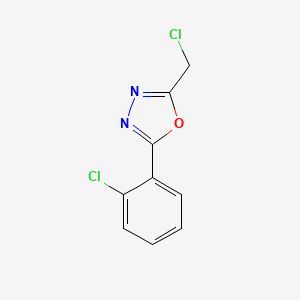

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQHBNXZBQTWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427894 | |

| Record name | 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24023-72-1 | |

| Record name | 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24023-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxadiazole derivatives with different functional groups.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of dihydro-oxadiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted oxadiazoles, dihydro-oxadiazoles, and various functionalized derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 1,3,4-oxadiazole derivatives often involves various methods such as cyclization reactions using hydrazides or thiosemicarbazides. These derivatives are synthesized to enhance biological activity against various diseases.

Key Synthesis Methods:

- Cyclization of Hydrazides : This method involves the reaction of hydrazides with carboxylic acids to form oxadiazole rings.

- Condensation Reactions : Aldehydes and ketones are condensed with hydrazides to yield oxadiazole derivatives.

- Electrochemical Synthesis : Recent studies have explored electrochemical methods for synthesizing oxadiazoles, providing an environmentally friendly approach.

Antibacterial Activity

Research has shown that derivatives of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole exhibit significant antibacterial properties. For instance:

- A study reported the synthesis and biological assessment of various oxadiazole derivatives that demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives:

- A notable example includes a series of synthesized oxadiazoles that were tested against glioblastoma cell lines, showing significant cytotoxic effects and inducing apoptosis in cancer cells .

- Another study focused on the structure-activity relationship (SAR) of oxadiazoles, revealing that specific substitutions enhance their inhibitory effects on cancer cell proliferation .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives

Key Findings and Structure-Activity Relationships (SAR)

Substituent Position: The 2-chlorophenyl group in the target compound enhances selectivity for liver cancer compared to 4-substituted phenyl derivatives (e.g., 4-fluorophenyl in ), which exhibit broader anticancer activity.

Electron-Withdrawing Groups (EWGs) :

- Chlorine atoms (as in the target compound) enhance cytotoxicity by increasing electrophilicity and membrane permeability.

- Methylsulfonyl groups () improve antibacterial activity due to enhanced hydrogen bonding with bacterial enzymes .

Functional Group Reactivity :

- The chloromethyl group in the target compound allows facile derivatization (e.g., amination in , esterification in ), enabling tailored bioactivity.

- Thioether substituents () introduce fungicidal properties by interacting with fungal succinate dehydrogenase (SDH) .

Hybrid Scaffolds: Quinoline-oxadiazole hybrids () exhibit potent CNS/renal anticancer activity, likely due to improved DNA intercalation or kinase inhibition .

Biological Activity

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 24023-72-1) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article delves into its biological activity, synthesizing information from various studies to provide a comprehensive overview.

- Molecular Formula : CHClNO

- Molecular Weight : 229.06 g/mol

- Rotatable Bonds : 2

- Exact Mass : 227.9857 g/mol

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In a study involving various derivatives, it was found that compounds with similar structures to this compound demonstrated cytotoxic effects against several cancer cell lines:

- CEM-13 (human childhood T acute lymphoblastic leukemia)

- U-937 (human adult acute monocytic leukemia)

- MCF-7 (human breast adenocarcinoma)

The compounds showed IC values in the micromolar range, indicating their potential as anticancer agents. Specifically, some derivatives exhibited higher cytotoxicity than doxorubicin, a commonly used chemotherapy drug .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. A series of novel 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and tested for their antimicrobial activity. The results showed that several compounds exhibited comparable activity to first-line antibacterial drugs, suggesting that modifications to the oxadiazole structure can enhance its efficacy against bacterial strains .

Nematocidal Activity

Recent studies have highlighted the nematocidal properties of certain oxadiazole derivatives. For instance, compounds A13 and A14 demonstrated significant activity against nematodes such as Bursaphelenchus xylophilus and Ditylenchus dipsaci, achieving corrected mortalities of up to 100% at specific concentrations. These findings suggest that oxadiazoles could serve as effective agents in agricultural pest control .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Studies have shown that the presence of electron-withdrawing groups on the phenyl ring enhances anticancer and antimicrobial activities. For instance, introducing chloro or nitro groups has been associated with improved inhibitory effects against cyclooxygenase enzymes and enhanced cytotoxicity in cancer cell lines .

Case Study 1: Anticancer Activity Evaluation

In a controlled study evaluating the anticancer effects of various oxadiazole derivatives, it was found that:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | U-937 | 2.41 |

| Reference | Doxorubicin | ~1.0 |

The results indicated that certain derivatives exhibited superior activity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several oxadiazole compounds:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A13 | E. coli | 22 |

| A14 | S. aureus | 25 |

| Control | Ampicillin | 30 |

These findings highlight the potential of oxadiazole derivatives as alternatives to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, and what factors influence reaction yields?

- Methodological Answer : A typical synthesis involves refluxing chloroacetic acid (1.2 eq) with an acid hydrazide derivative (1 eq) in phosphorus oxychloride (POCl₃) for 5–6 hours. Post-reaction, the mixture is neutralized to pH 6–7 with NaOH, and the precipitate is purified via column chromatography using n-hexane:EtOAc (7:1). Yields (~40–60%) depend on reaction time, stoichiometric ratios, and purification efficiency. Side reactions, such as incomplete cyclization or hydrolysis, may reduce yields .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ ~5.09 ppm. Aromatic protons from the 2-chlorophenyl substituent resonate between δ 7.29–7.97 ppm, with splitting patterns reflecting ortho/para coupling .

- ¹³C NMR : Key signals include the oxadiazole ring carbons (~161–162 ppm) and the chloromethyl carbon (~33 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., 274.06 g/mol for C₉H₅Cl₂N₃O₃) .

Q. What preliminary biological screening protocols are recommended for assessing antimicrobial potential?

- Methodological Answer : Use agar diffusion or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Minimum inhibitory concentration (MIC) values are compared to standards like streptomycin. For antifungal activity, test against Candida albicans using miconazole nitrate as a control. Ensure standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) and incubation conditions (37°C, 24–48 hours) .

Advanced Research Questions

Q. How do structural modifications at the chloromethyl or chlorophenyl positions affect antimicrobial efficacy?

- Methodological Answer :

- Chlorophenyl Substitution : Replacing the 2-chlorophenyl group with electron-withdrawing groups (e.g., nitro) enhances activity against S. aureus (MIC ~8 µg/mL vs. ~16 µg/mL for the parent compound) but reduces solubility. Conversely, electron-donating groups (e.g., methyl) improve bioavailability but may lower potency .

- Chloromethyl Replacement : Substituting -CH₂Cl with piperazinylmethyl groups (e.g., 4-methylpiperazine) improves water solubility and broad-spectrum activity, though steric effects may reduce binding affinity .

Q. What methodologies optimize synthesis for enhanced purity and scalability?

- Methodological Answer :

- Catalytic Cyclization : Replace POCl₃ with milder catalysts (e.g., T3P®) to reduce side products.

- Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes, improving yields to ~75% .

- Continuous Flow Chemistry : Enhances reproducibility and scalability for gram-scale production .

Q. Can this compound serve as a fluorophore in scintillation detectors?

- Methodological Answer : While not directly studied, structurally analogous oxadiazoles (e.g., BPBD) exhibit high radiation stability and luminescence efficiency in scintillators. Experimental validation involves:

- Photoluminescence Spectroscopy : Measure emission maxima (e.g., λem ~450 nm) and quantum yield (e.g., Φ >0.8) in polymer matrices.

- Radiation Stability Tests : Expose to γ-radiation (e.g., 10 kGy) and monitor fluorescence decay .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use CLSI/M07-A9 guidelines for antimicrobial testing to minimize variability.

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs (e.g., compound 25 in vs. derivatives in ).

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of MIC variations (p <0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.